PDGFRalpha kinase inhibitor 1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PDGFRalpha kinase inhibitor 1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: PDGFRalpha kinase inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace specific substituents on the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are utilized under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and therapeutic potential.
Scientific Research Applications
PDGFRalpha kinase inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying kinase inhibition and developing new kinase inhibitors.
Biology: The compound is used to investigate the role of platelet-derived growth factor receptor alpha in cellular signaling and tumor progression.
Industry: The compound is explored for its potential in developing targeted therapies and personalized medicine approaches.
Mechanism of Action
PDGFRalpha kinase inhibitor 1 exerts its effects by selectively inhibiting the activity of platelet-derived growth factor receptor alpha and KIT activation loop mutants. The compound binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced tumor cell proliferation and survival .
Comparison with Similar Compounds
PDGFRalpha kinase inhibitor 1 is unique in its high selectivity and potency against specific mutations in platelet-derived growth factor receptor alpha and KIT. Similar compounds include:
Imatinib: A first-generation tyrosine kinase inhibitor targeting KIT and platelet-derived growth factor receptor alpha.
Sunitinib: A second-line therapy for gastrointestinal stromal tumors with broader kinase inhibition.
Regorafenib: A third-line therapy with activity against multiple kinases, including platelet-derived growth factor receptor alpha
This compound stands out due to its efficacy against treatment-resistant mutations, such as PDGFRA D842V, making it a valuable addition to the arsenal of targeted cancer therapies .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N8O2/c1-24-8-13-29(20-31(24)40-34-37-17-14-30(39-34)27-6-4-15-35-21-27)38-32(43)26-11-9-25(10-12-26)23-42(19-18-41(2)3)33(44)28-7-5-16-36-22-28/h4-17,20-22H,18-19,23H2,1-3H3,(H,38,43)(H,37,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVOHJOHQOHBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN(CCN(C)C)C(=O)C3=CN=CC=C3)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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